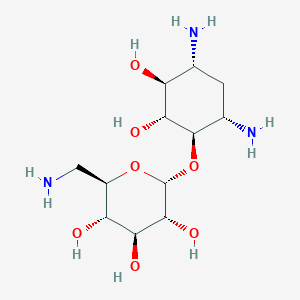

2'-Deamino-2'-hydroxyneamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7/c13-2-5-7(17)8(18)10(20)12(21-5)22-11-4(15)1-3(14)6(16)9(11)19/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLKTYNEGEURZ-JCLMPDJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953177 | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31077-71-1 | |

| Record name | 2′-Deamino-2′-hydroxyneamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31077-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031077711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 6-amino-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 2 Deamino 2 Hydroxyneamine

Identification of Producer Organisms and Biosynthetic Gene Clusters

The production of 2'-Deamino-2'-hydroxyneamine is intrinsically linked to the organisms that synthesize kanamycin (B1662678) and related aminoglycosides. These are primarily found within the bacterial phylum Actinomycetes.

Streptomyces kanamyceticus as a Primary Model System for Kanamycin Biosynthesis

Streptomyces kanamyceticus is the principal organism known for producing kanamycin and serves as the primary model for studying its biosynthesis. pnas.org The entire kanamycin biosynthetic gene cluster from S. kanamyceticus has been identified and sequenced, providing a roadmap for understanding the synthesis of its intermediates, including this compound. pnas.orgnih.govresearchgate.net This gene cluster, contained within a large 144.9-kb segment of DNA, encodes all the necessary enzymes for the production of kanamycin. pnas.org The cosmid pSKC2, containing 28 open-reading frames over 32 kb, represents a significant portion of this cluster and includes the minimal genes required for kanamycin biosynthesis. nih.gov

Industrial production strains of S. kanamyceticus have been developed through empirical strain improvement, which has been shown to involve the amplification of the entire kanamycin biosynthetic gene cluster. pnas.orgnih.gov This amplification can lead to strains with more than 36 copies of the gene cluster, resulting in significantly increased kanamycin production. nih.gov

Other Relevant Actinomycetes and Their Biosynthetic Capacities

While S. kanamyceticus is the most studied, other actinomycetes also produce aminoglycoside antibiotics through similar biosynthetic pathways. For instance, various species of Micromonospora are known to produce gentamicin (B1671437), and Streptoalloteichus hindustanus produces tobramycin (B1681333), both of which are structurally related to kanamycin. researchgate.netresearchgate.net The biosynthetic gene clusters for these antibiotics share homology with the kanamycin cluster, indicating a common evolutionary origin and similar enzymatic strategies for the synthesis of the aminocyclitol core and its subsequent modifications. researchgate.netsemanticscholar.org The study of these related pathways provides comparative insights into the biosynthesis of this compound and other key aminoglycoside intermediates.

Precursor Compounds and Early Biosynthetic Steps in Aminoglycoside Pathways

The biosynthesis of aminoglycosides, including the pathway leading to this compound, begins with simple primary metabolites. The core aminocyclitol structure is derived from glucose. ontosight.aimdpi.com Glucose is converted to myo-inositol, which then undergoes a series of modifications to form more complex aminocyclitols. nih.gov These initial steps are highly conserved across different aminoglycoside biosynthetic pathways. nih.gov

The general steps in the early biosynthesis of aminoglycosides are:

Precursor Synthesis: Simple sugars like glucose, along with amino acids such as glutamine, serve as the initial building blocks. ontosight.ai

Aminocyclitol Formation: These precursors are enzymatically converted into the core aminocyclitol structure. ontosight.ai

Glycosylation: The aminocyclitol core is then glycosylated with various sugar moieties. ontosight.ai

Tailoring Reactions: Subsequent modifications, such as methylation, acetylation, and amination, lead to the final mature antibiotic. ontosight.ai

Enzymatic Transformations Leading to this compound

The formation of this compound from earlier precursors involves specific enzymatic reactions, primarily catalyzed by aminotransferases and glycosyltransferases.

Role of Specific Aminotransferases (e.g., this compound transaminase (kacL))

A key enzyme in the biosynthesis of this compound is this compound transaminase, encoded by the gene kacL. uniprot.org This enzyme catalyzes a pyridoxal-5'-phosphate-dependent transamination reaction. uniprot.org Specifically, it is involved in the conversion of 2'-deamino-2'-hydroxy-6'-dehydroparomamine to this compound, using L-glutamate as the amino donor. rhea-db.org The reaction, however, occurs in the reverse direction in vivo to produce this compound. wikipedia.org

The enzyme KacL from S. kanamyceticus has been shown to also possess neamine (B104775) transaminase activity (EC 2.6.1.93), which is involved in the formation of neamine from 6'-dehydroparomamine in the kanamycin B pathway. uniprot.orgqmul.ac.uk This dual functionality highlights the metabolic flexibility within the kanamycin biosynthetic pathway.

Table 1: Key Aminotransferase in this compound Biosynthesis

| Enzyme Name | Gene Name | EC Number | Function | Organism |

| This compound transaminase | kacL | 2.6.1.94 | Catalyzes the transamination step to form this compound. Also exhibits neamine transaminase activity (EC 2.6.1.93). uniprot.orgqmul.ac.ukunipr.it | Streptomyces kanamyceticus |

Glycosyltransferase-mediated Reactions in Aminoglycoside Scaffold Assembly

Glycosyltransferases (GTs) are crucial for the assembly of the aminoglycoside scaffold by attaching sugar moieties to the aminocyclitol core. nih.govmdpi.com In the context of kanamycin biosynthesis, specific GTs are responsible for adding the sugar units that ultimately lead to the formation of the kanamycin variants.

One such enzyme is this compound 1-alpha-D-kanosaminyltransferase (encoded by kanE or kanM2), which has the EC number 2.4.1.301. kegg.jpqmul.ac.ukrhea-db.orggenome.jp This enzyme transfers a kanosamine group from UDP-alpha-D-kanosamine to this compound, a critical step in the formation of kanamycin A. genome.jp The activity of these glycosyltransferases is a key determinant in the final structure of the aminoglycoside produced. nih.gov

Table 2: Relevant Glycosyltransferase in Kanamycin Biosynthesis

| Enzyme Name | Gene Name | EC Number | Function | Organism |

| This compound 1-alpha-D-kanosaminyltransferase | kanE, kanM2 | 2.4.1.301 | Transfers a kanosamine moiety to this compound to form a precursor to kanamycin A. kegg.jpgenome.jp | Streptomyces kanamyceticus |

Other Modifying Enzymes in the Neamine and Related Pathways

The structural diversity of aminoglycosides is heavily reliant on the action of various modifying enzymes that act upon core scaffolds like neamine. These enzymes, belonging to classes such as oxidases, transaminases, glycosyltransferases, acetyltransferases, phosphotransferases, and nucleotidyltransferases, introduce a wide range of chemical modifications.

In the kanamycin biosynthetic pathway, the enzyme KanJ, a dioxygenase, catalyzes the oxidative deamination at the C2' position of kanamycin B. researchgate.net Another key enzyme is the this compound transaminase (KacL), which is involved in the biosynthesis of kanamycin A. This enzyme transfers an amino group and can also catalyze the neamine transaminase reaction. qmul.ac.uk Furthermore, the enzyme this compound 1-α-D-kanosaminyltransferase (KanE/KanM2) is crucial for attaching the kanosamine sugar to the this compound core. microbialtec.comkegg.jp

Beyond the biosynthetic pathways, aminoglycoside modifying enzymes (AMEs) are a major cause of clinical resistance. google.com These enzymes, often found in pathogenic bacteria, inactivate the antibiotics by chemical modification. The primary classes of AMEs are:

Aminoglycoside Acetyltransferases (AACs): These enzymes use acetyl-CoA to transfer an acetyl group to an amino function on the aminoglycoside. nih.gov AACs are the largest group of AMEs and are subdivided based on the position they modify, such as AAC(3), AAC(6'), and AAC(2'). nih.gov

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.gov A notable example is APH(3')-IIIa, which can inactivate a broad range of aminoglycosides. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (typically from ATP) to a hydroxyl group. nih.gov

The study of these enzymes provides critical insights into both the natural evolution of these compounds and the mechanisms of antibiotic resistance.

Table 1: Selected Modifying Enzymes in Neamine and Related Pathways

| Enzyme Name | EC Number | Function | Natural Pathway/Role |

|---|---|---|---|

| This compound transaminase (KacL) | 2.6.1.94 | Catalyzes the reversible transamination of 2'-deamino-2'-hydroxy-6'-dehydroparomamine to this compound. qmul.ac.uk | Kanamycin Biosynthesis |

| This compound 1-α-D-kanosaminyltransferase (KanE/KanM2) | 2.4.1.301 | Transfers a kanosamine moiety to this compound to form Kanamycin A. microbialtec.comkegg.jp | Kanamycin Biosynthesis |

| Kanamycin B dioxygenase (KanJ) | 1.14.11.- | Catalyzes the oxidative deamination of the C2' position. researchgate.net | Kanamycin Biosynthesis |

| Aminoglycoside Acetyltransferases (AACs) | 2.3.1.- | Acetylate amino groups, leading to antibiotic inactivation. nih.gov | Bacterial Resistance |

| Aminoglycoside Phosphotransferases (APHs) | 2.7.1.- | Phosphorylate hydroxyl groups, leading to antibiotic inactivation. nih.gov | Bacterial Resistance |

Elucidation of Parallel Biosynthetic Pathways Contributing to Aminoglycoside Diversity

Recent research has revealed that parallel biosynthetic pathways are a common and widespread strategy employed by microorganisms to generate structural diversity within the aminoglycoside family. nih.govgrafiati.comf1000research.com This "biosynthetic grid" allows for the production of multiple related compounds from a limited set of genes, often through the action of promiscuous enzymes that can accept several different substrates. The biosynthetic pathways of kanamycin, gentamicin, and apramycin (B1230331) are prominent examples where this phenomenon has been extensively studied. nih.govf1000research.com

Identification of Early Branch Points and Substrate Promiscuity of Glycosyltransferases

The divergence into parallel pathways often occurs at early stages of biosynthesis, frequently initiated by the substrate promiscuity of glycosyltransferases. kribb.re.kr These enzymes are responsible for attaching sugar moieties to the aminocyclitol core, and their ability to utilize different sugar donors or acceptor molecules creates crucial branch points.

In the biosynthesis of apramycin, a key branch point occurs early, partitioning intermediates into two parallel pathways for apramycin and its analogue, oxyapramycin (B1258539), which retains a C3 hydroxyl group. acs.org This division happens before the C3 deoxygenation step, highlighting an early divergence in the metabolic route. acs.org

The kanamycin pathway provides another clear example. The discovery of parallel routes to kanamycin was a significant breakthrough, revealing how different kanamycin congeners (A, B, and C) are synthesized. f1000research.com The glycosyltransferase KanE (also known as KanM2) can transfer a kanosamine sugar to different pseudodisaccharide acceptors, including neamine, paromamine (B1213074), and this compound, to produce kanamycin B, kanamycin C, and kanamycin A, respectively. microbialtec.comkegg.jp This enzyme's flexibility is a cornerstone of the parallel pathway, allowing for the generation of multiple final products. This substrate promiscuity is not limited to biosynthetic enzymes; resistance enzymes like APH(3')-IIIa also exhibit broad substrate acceptance, enabling them to inactivate numerous distinct aminoglycosides. nih.gov

Analysis of Divergent Intermediate Metabolism

Once pathways diverge, the distinct intermediates are processed by a series of downstream modifying enzymes, leading to a variety of final products. The metabolism of these divergent intermediates showcases nature's ingenuity in combinatorial biosynthesis. acs.org

In gentamicin biosynthesis, a complex network of parallel pathways exists. researchgate.net Intermediates such as JI-20A and JI-20B undergo a dideoxygenation process to form the gentamicin C complex. acs.org This process involves a cascade of enzymes, including GenP (a kinase) and the GenB family of proteins, which act on different substrates in parallel. acs.org The weak and unsynchronized expression of certain genes, such as the 2'-deamination enzymes, can further influence the metabolic flow and the relative production of different gentamicin components. acs.org

Similarly, the apramycin pathway features the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, which dehydrates the pseudodisaccharide intermediate paromamine. acs.org The resulting product is then reduced by AprD3 to yield lividamine. acs.org The enzyme system acts on different pseudodisaccharide substrates but not on the oxyapramycin intermediate, confirming that the two are processed in separate, parallel metabolic streams following an early branch point. acs.org

Regulatory Mechanisms of Aminoglycoside Biosynthesis

The production of aminoglycosides is a resource-intensive process for the host microorganism and is therefore tightly regulated at multiple levels. This regulation ensures that antibiotics are produced at the appropriate time and in response to specific environmental or physiological signals. The genes for biosynthesis are typically organized into biosynthetic gene clusters (BGCs), which also contain genes encoding regulatory proteins. mdpi.com

Transcriptional Regulation of Biosynthetic Gene Clusters

The expression of aminoglycoside BGCs is primarily controlled at the level of transcription. This regulation is often hierarchical, involving both pathway-specific regulators encoded within the BGC and global regulators that respond to broader cellular signals. mdpi.com

Several families of pathway-specific transcriptional regulators have been identified in aminoglycoside and other secondary metabolite BGCs:

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are among the most common activators, characterized by an N-terminal DNA-binding domain. mdpi.com

StrR-like Regulators: This family, named after the activator of streptomycin (B1217042) biosynthesis (StrR), represents a distinct class of transcriptional activators. mdpi.commdpi.com These regulators can sometimes "cross-talk" between different BGCs, activating pathways for other antibiotics. mdpi.com

TetR Family Regulators: These proteins often act as repressors. They bind to operator regions in the BGC, and this repression is typically relieved by the binding of a specific ligand, such as an early biosynthetic intermediate, leading to the activation of the pathway. mdpi.com

Lrp/AsnC Family: A transcriptional regulatory factor from this family, TobR, was identified within the tobramycin biosynthesis cluster and shown to influence antibiotic production. researchgate.net

These regulatory genes are themselves subject to control, often autoregulating their own expression and integrating signals to ensure a coordinated expression of the entire biosynthetic pathway. biorxiv.org

Table 2: Key Transcriptional Regulator Families in Antibiotic BGCs

| Regulator Family | Typical Function | Mechanism of Action | Example in Aminoglycoside/Related BGCs |

|---|---|---|---|

| SARP (Streptomyces Antibiotic Regulatory Protein) | Activator | Binds to promoter regions to enhance transcription. mdpi.com | Common in Streptomyces BGCs. |

| StrR-like | Activator | Controls expression of entire biosynthetic pathways. mdpi.com | StrR (Streptomycin), TobR (Tobramycin). mdpi.comresearchgate.net |

| TetR-like | Repressor | Binds to DNA to block transcription; repression is often relieved by a small molecule ligand. mdpi.com | Widespread in various bacterial BGCs. mdpi.com |

Post-translational Modifications Affecting Enzyme Activity

In addition to transcriptional control, the activity of biosynthetic enzymes can be modulated by post-translational modifications (PTMs). While less documented than transcriptional regulation, PTMs provide a mechanism for rapid control over metabolic fluxes. The heterologous expression of biosynthetic pathways in hosts like E. coli can sometimes be challenging due to the absence of the specific enzymes required for these modifications. researchgate.net

A remarkable example of a PTM directly involved in catalysis was discovered in the biosynthesis of streptothricin, a related aminoglycan antibiotic. sinica.edu.twbohrium.com The enzyme Orf1, which is responsible for N-formimidoylation, utilizes a novel mechanism involving the formation of a nitrogen-oxygen-sulfur (N-O-S) covalent bridge between the enzyme (via a cysteine residue) and the substrate. sinica.edu.tw This PTM is not merely regulatory but is a key chemical intermediate in the enzymatic reaction, highlighting a sophisticated level of catalytic control. sinica.edu.twbohrium.com This discovery reveals a previously unknown layer of complexity in the biosynthesis of modified amino sugars and suggests that similar mechanisms may exist in other pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2'-deamino-2'-hydroxy-6'-dehydroparomamine |

| Amikacin |

| Apramycin |

| Arbekacin |

| Dibekacin |

| G418 |

| Gentamicin |

| Gentamicin C complex |

| JI-20A |

| JI-20B |

| Kanamycin A |

| Kanamycin B |

| Kanamycin C |

| Kanamycin X |

| Lividamine |

| Neamine |

| Neomycin |

| Oxyapramycin |

| Paromamine |

| Streptomycin |

| Streptothricin |

Enzymology of 2 Deamino 2 Hydroxyneamine Metabolism

Characterization of 2'-Deamino-2'-hydroxyneamine Transaminase (kacL)

The biosynthesis of this compound from its precursor, 2'-deamino-2'-hydroxyparomamine, involves a critical C-6' amination step. This transformation is not a direct replacement of a hydroxyl group but a two-enzyme process involving an oxidation followed by an amination. The aminotransferase responsible for the final step is encoded by the gene kacL (also known as kanB). researchgate.netf1000research.com

Catalytic Mechanism and Substrate Specificity

The enzyme KacL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. acs.org Its catalytic activity is the final step in a two-part reaction sequence. First, a dehydrogenase, KanQ (also known as KanI), oxidizes the 6'-hydroxyl group of the precursor, 2'-deamino-2'-hydroxyparomamine, to a 6'-keto intermediate. researchgate.netf1000research.com

KacL then catalyzes the transfer of an amino group from an amino donor (typically an amino acid like L-glutamate) to this 6'-keto intermediate, converting it into this compound. researchgate.netf1000research.comresearchgate.net This reaction is a classic example of a PLP-dependent transamination, which proceeds through a ping-pong mechanism. The PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site (internal aldimine), first accepts the amino group from the amino donor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a keto acid. The PMP intermediate then transfers the amino group to the specific keto-substrate (the 6'-dehydro intermediate), regenerating the PLP-enzyme complex and forming the final aminated product.

The substrate specificity of KacL is directed towards the 6'-dehydro derivative of 2'-deamino-2'-hydroxyparomamine. It also acts on the corresponding 6'-dehydro derivative of paromamine (B1213074) to produce neamine (B104775), indicating a degree of flexibility for the substituent at the C-2' position. researchgate.netf1000research.com

Structural Biology of kacL and Related Aminotransferases

While a specific crystal structure for KacL has not been deposited in the Protein Data Bank, extensive structural information is available for homologous aminotransferases from other aminoglycoside biosynthetic pathways. These structures provide a clear model for the architecture of KacL. Enzymes like NeoB from the neomycin pathway, GenB1 from the gentamicin (B1671437) pathway, and BtrR from the butirosin (B1197908) pathway are all PLP-dependent aminotransferases that share significant sequence and functional similarity. nih.govresearchgate.net

These related enzymes typically exhibit the following structural features:

Dimeric Structure : They function as homodimers, with the active sites often located at the interface between the two subunits. nih.govresearchgate.net

Active Site Cleft : The PLP cofactor is found within a cleft, covalently bound to a conserved lysine residue via a Schiff base. The active site is lined with residues that are crucial for binding both the PLP cofactor and the specific amino-acceptor substrate. researchgate.net For instance, in BtrR, the active site is located in a cleft between an N-terminal alpha-helical region, a central sandwich domain, and a C-terminal domain. researchgate.net The structures of these related enzymes reveal how the active site can accommodate different substrates, a key feature for understanding the evolution of antibiotic biosynthetic pathways. nih.gov

Table 1: Structural Comparison of Aminotransferases in Aminoglycoside Biosynthesis. This table summarizes the known structural features of aminotransferases related to KacL.

Mutagenesis Studies for Functional Elucidation

Specific mutagenesis studies on KacL are not extensively reported in the literature. However, site-directed mutagenesis is a fundamental technique used to probe the function of enzyme active sites in related aminotransferases. frontiersin.org This approach involves systematically replacing specific amino acid residues hypothesized to be important for catalysis or substrate binding and then analyzing the kinetic and structural consequences of the mutation. nih.gov

For example, in studies of other aminotransferases, mutating the catalytic lysine residue that binds the PLP cofactor typically abolishes enzyme activity. nih.gov Similarly, altering residues in the substrate-binding pocket can change the enzyme's substrate specificity or reduce its catalytic efficiency, providing insight into which residues are key for molecular recognition. frontiersin.org In silico mutagenesis, coupled with structural modeling, is also used to predict how specific amino acid changes might affect the enzyme's conformation and function before undertaking experimental work. frontiersin.org These established methods provide a clear roadmap for the future functional elucidation of KacL through mutagenesis.

Investigations of Glycosyltransferases Involved in Related Aminoglycoside Pathways (e.g., KanM2)

Following the formation of pseudodisaccharides like this compound, the biosynthetic pathway proceeds with a second glycosylation step to form a pseudotrisaccharide. In the kanamycin (B1662678) pathway, this reaction is catalyzed by the glycosyltransferase KanM2 (also known as KanE). researchgate.netresearchgate.net

Glycosyltransfer Specificity and Regioselectivity

KanM2 is a key enzyme that contributes to the diversity of the kanamycin complexes through its remarkable substrate flexibility. f1000research.com Unlike the first glycosyltransferase in the pathway (KanF/KanM1), which acts on the bare 2-deoxystreptamine (B1221613) (2-DOS) core, KanM2 acts on pseudodisaccharide intermediates. researchgate.netresearchgate.net

Substrate Specificity : KanM2 exhibits a relaxed substrate specificity, accepting multiple pseudodisaccharides as glycosyl acceptors. researchgate.netf1000research.com This promiscuity is a cornerstone of the parallel pathway model of kanamycin biosynthesis. Known substrates include:

this compound

Neamine

2'-Deamino-2'-hydroxyparomamine

Paromamine

Regioselectivity : KanM2 is highly regioselective, consistently transferring a sugar moiety to the 4-hydroxyl group of the 2-DOS ring of its various pseudodisaccharide substrates. researchgate.netresearchgate.net The enzyme can utilize different nucleotide-activated sugars as donors, primarily UDP-kanosamine (UDP-3-amino-3-deoxy-D-glucose) and UDP-glucose, further diversifying the potential products. researchgate.net This controlled regioselectivity, combined with broad substrate acceptance, makes KanM2 a powerful catalyst in the biosynthetic pathway. rsc.org

Table 2: Documented Substrate Promiscuity of Glycosyltransferase KanM2. This table illustrates the variety of pseudodisaccharide acceptors utilized by KanM2.

Enzymatic Reaction Kinetics of Glycosyltransferases

A detailed kinetic analysis, including parameters such as Kₘ and kcat, for KanM2 remains largely uncharacterized in published literature. researchgate.netresearchgate.net However, the kinetic characterization of other glycosyltransferases provides a framework for how such studies are conducted. nih.gov

Typically, kinetic assays for glycosyltransferases involve incubating the purified enzyme with a known concentration of the acceptor substrate (e.g., this compound) and the nucleotide-sugar donor (e.g., UDP-kanosamine). The rate of product formation or substrate depletion is then monitored over time, often using methods like High-Performance Liquid Chromatography (HPLC). nih.gov

By varying the concentration of one substrate while keeping the other saturated, key kinetic parameters can be determined:

Kₘ (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for that substrate.

kcat (turnover number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

For example, kinetic characterization of the glycosyltransferase activity of E. coli PBP1b revealed how factors like pH and the presence of metal ions influence its activity, suggesting a mechanism involving an active site base to deprotonate the glycosyl acceptor. nih.gov Similar detailed studies on KanM2 are required to fully understand its catalytic mechanism and efficiency with its various substrates.

Interplay of Enzymes in Sequential Biosynthetic Transformations

The biosynthesis of this compound is a complex process involving a series of sequential enzymatic reactions. This intricate interplay of enzymes ensures the precise assembly of the final molecule from precursor metabolites. The key enzymatic steps involve the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation and amination reactions. These transformations are often part of the larger biosynthetic pathways of aminoglycoside antibiotics such as neomycin and kanamycin.

The initial phase in the biosynthesis is the construction of the 2-DOS core from D-glucose-6-phosphate. This process is catalyzed by a trio of enzymes. In the neomycin biosynthetic gene cluster, these enzymes are designated as Neo7, Neo6, and Neo5. jmb.or.kr Neo7, a 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), initiates the pathway by converting D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI). jmb.or.kr This is followed by the action of Neo6, an L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which carries out the first transamination step. jmb.or.krresearchgate.net The final step in 2-DOS formation is catalyzed by Neo5, a dehydrogenase. jmb.or.kr

Once the 2-DOS scaffold is formed, it undergoes glycosylation. In the context of related aminoglycoside biosynthesis, a key intermediate, paromamine, is formed. The subsequent enzymatic modifications lead to the formation of this compound.

A crucial step in the metabolism of this compound involves a transaminase. The enzyme this compound transaminase (EC 2.6.1.94), encoded by the kacL gene, catalyzes the reversible reaction between this compound and 2-oxoglutarate to produce 2'-deamino-2'-hydroxy-6'-dehydroparomamine and L-glutamate. wikipedia.orgqmul.ac.uk In vivo, this reaction typically proceeds in the opposite direction, indicating its role in the formation of an amino group on the neamine core. wikipedia.orgqmul.ac.ukexpasy.org This enzyme, characterized from Streptomyces kanamyceticus, also exhibits activity as a neamine transaminase (EC 2.6.1.93). qmul.ac.ukexpasy.org

Another key enzymatic transformation is the glycosylation of this compound. The enzyme this compound 1-α-D-kanosaminyltransferase (EC 2.4.1.301), encoded by the kanE or kanM2 gene, transfers a kanosamine group from UDP-α-D-kanosamine to this compound. microbialtec.comkegg.jp This reaction yields UDP and kanamycin A, highlighting the role of this compound as a direct precursor in the biosynthesis of certain kanamycin variants. microbialtec.com This enzyme from Streptomyces kanamyceticus is integral to the kanamycin biosynthetic pathway. microbialtec.comkegg.jp

The sequential action of these enzymes is summarized in the following table:

| Step | Precursor(s) | Enzyme | Product(s) | Gene | Organism |

| 1 | D-Glucose-6-Phosphate | 2-deoxy-scyllo-inosose synthase (DOIS) | 2-deoxy-scyllo-inosose | neo7 | Streptomyces fradiae |

| 2 | 2-deoxy-scyllo-inosose, L-glutamine | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | 3-amino-2,3-dideoxy-scyllo-inosose, L-glutamate | neo6 | Streptomyces fradiae |

| 3 | 3-amino-2,3-dideoxy-scyllo-inosose | Dehydrogenase | 2-deoxystreptamine | neo5 | Streptomyces fradiae |

| 4 | 2'-deamino-2'-hydroxy-6'-dehydroparomamine, L-glutamate | This compound transaminase | This compound, 2-oxoglutarate | kacL | Streptomyces kanamyceticus |

| 5 | UDP-α-D-kanosamine, this compound | This compound 1-α-D-kanosaminyltransferase | UDP, Kanamycin A | kanE/kanM2 | Streptomyces kanamyceticus |

The interplay between these enzymes is tightly regulated within the cell to ensure the efficient production of the target aminoglycoside. The formation of this compound represents a key branch point in these biosynthetic pathways, where it can be directed towards the synthesis of different antibiotic end products through the action of specific downstream enzymes like glycosyltransferases. The study of these sequential transformations is crucial for understanding the natural production of these medically important compounds and for developing chemoenzymatic strategies for the synthesis of novel antibiotic derivatives. rsc.org

Genetic and Metabolic Engineering for 2 Deamino 2 Hydroxyneamine and Analog Production

Heterologous Expression Systems for Aminoglycoside Biosynthetic Pathways

The genetic manipulation of many natural aminoglycoside-producing organisms, primarily from the genus Micromonospora and Streptomyces, is often challenging. pnas.org To circumvent these difficulties, researchers have turned to heterologous expression systems, where the biosynthetic gene clusters are transferred to more genetically tractable host organisms.

Streptomyces venezuelae has emerged as a particularly effective heterologous host for expressing aminoglycoside biosynthetic pathways. pnas.orgnih.gov This is largely due to its well-characterized genetics, faster growth rate compared to many native producers, and the availability of robust genetic tools. pnas.orgjmb.or.kr

A significant breakthrough was the successful heterologous expression of the gentamicin (B1671437) A2 biosynthetic gene set from Micromonospora echinospora in S. venezuelae. pnas.org This work not only confirmed the functions of individual genes but also established an efficient platform for dissecting the biosynthesis of other aminoglycosides. pnas.org Similarly, the entire spectinomycin (B156147) biosynthetic gene cluster from Streptomyces spectabilis has been successfully expressed in S. venezuelae, leading to the production of spectinomycin and its intermediate, spectinamine. nih.govresearchgate.net

The production of the core aminocyclitol, 2-deoxystreptamine (B1221613) (2-DOS), a fundamental building block for many aminoglycosides, has also been achieved in S. venezuelae. By introducing the necessary genes (neo7, neo6, and neo5) from the neomycin gene cluster, researchers were able to produce 2-DOS, demonstrating the feasibility of engineering this host to create a platform for generating diverse aminoglycoside structures. jmb.or.kr

| Gene Cluster Origin | Product(s) in S. venezuelae | Significance |

| Micromonospora echinospora (gentamicin) | Gentamicin A2, 2-DOS, Paromamine (B1213074) | Elucidated the complete biosynthetic pathway of the pseudotrisaccharide. pnas.org |

| Streptomyces spectabilis (spectinomycin) | Spectinomycin, Spectinamine | Demonstrated S. venezuelae as a suitable host for aminoglycoside production. nih.govresearchgate.net |

| Streptomyces fradiae (neomycin) | 2-Deoxystreptamine (2-DOS) | Provided a platform for producing the core aminocyclitol for combinatorial biosynthesis. jmb.or.kr |

To improve the yields and diversity of aminoglycosides produced in heterologous hosts, various optimization strategies are employed. These include strengthening promoters, deleting competing pathways, and introducing genes that enhance the supply of precursors. jmb.or.krfrontiersin.org

Engineered strains of Streptomyces lividans have been developed to optimize the expression of cryptic biosynthetic gene clusters. frontiersin.org By integrating global regulatory genes and codon-optimized efflux pump genes, antibiotic yields were significantly increased compared to the parent strain. frontiersin.org Such optimized hosts are crucial for identifying and expressing novel secondary metabolites. frontiersin.org Furthermore, modifying the metabolic environment, for instance by supplementing with specific carbon sources like glutamate, can enhance the efficacy of aminoglycosides by increasing their uptake. pnas.org

Reconstruction of Pathways in Non-Native Host Organisms (e.g., Streptomyces venezuelae)

Pathway Engineering for Modified Aminoglycosides

Pathway engineering offers a powerful approach to generate novel aminoglycoside analogs with potentially improved properties. This involves the targeted modification of biosynthetic pathways through techniques like enzyme exchange and metabolic flux control.

The modular nature of many biosynthetic pathways allows for the exchange of enzymes between different pathways to create hybrid molecules. nih.gov A notable example is the swapping of a glycosyltransferase from the kanamycin (B1662678) pathway into the gentamicin-producing strain. This resulted in the creation of novel gentamicin-kanamycin hybrid aminoglycosides with retained antimicrobial activity and, in some cases, reduced ototoxicity. nih.gov

Directed evolution, which involves generating and screening libraries of mutant enzymes, can be used to create biocatalysts with altered substrate specificities or improved catalytic efficiencies. google.com This approach holds promise for generating enzymes that can incorporate non-natural building blocks into aminoglycoside scaffolds, further expanding their structural diversity. nih.gov For instance, the substrate promiscuity of certain aminoglycoside biosynthetic enzymes has been exploited for the chemoenzymatic synthesis of new derivatives. nih.gov

| Engineering Strategy | Target Enzyme/Pathway | Outcome |

| Glycosyltransferase Swapping | Gentamicin and Kanamycin Pathways | Creation of hybrid gentamicin-kanamycin aminoglycosides. nih.gov |

| Directed Evolution | Biosynthetic Pathway Enzymes | Potential for enzymes with novel substrate specificities. google.com |

By manipulating the expression levels of key enzymes, it is possible to control the flow of metabolites through a biosynthetic pathway and accumulate specific intermediates. nih.govbiorxiv.org For example, in the engineered gentamicin-kanamycin hybrid pathway, altering the metabolic flux led to the accumulation of different hybrid intermediates. nih.govbiorxiv.org This strategy is valuable for producing specific precursor molecules, such as 2'-deamino-2'-hydroxyneamine, which can then be used as substrates for further enzymatic or chemical modifications.

The discovery of parallel pathways in kanamycin biosynthesis revealed that a single glycosyltransferase can utilize different sugar donors, thereby channeling the metabolic flux into two separate branches leading to different kanamycin congeners. f1000research.com This natural example of flux splitting provides a blueprint for engineering pathways to produce a diverse array of analogs from a common intermediate.

Enzyme Exchange and Directed Evolution for Novel Structural Variants

Synthetic Biology Approaches to Aminoglycoside Design

Synthetic biology provides a powerful framework for the rational design and construction of novel biosynthetic pathways. nih.govpreprints.org This approach involves the use of standardized genetic parts, such as promoters, terminators, and ribosome binding sites, to assemble new pathways in a predictable and modular fashion. jmb.or.kr

By combining genes from different aminoglycoside pathways, or even from entirely different natural product classes, it is possible to create "unnatural" natural products with unique structures and activities. nih.gov Computational modeling can aid in the design of these novel pathways by predicting metabolic fluxes and identifying potential bottlenecks. oup.com The ultimate goal of these synthetic biology efforts is to move beyond the modification of existing scaffolds and to design and build entirely new aminoglycoside-like molecules with tailored properties to address the challenge of antibiotic resistance. mdpi.com

Construction of Hybrid Biosynthetic Pathways

Combinatorial biosynthesis is a key strategy that involves the rational combination of genes from different biosynthetic pathways to generate novel chemical structures. nih.govcaister.com This approach leverages the modular nature of many biosynthetic gene clusters (BGCs) and the occasional flexibility of their enzymes to accept non-native substrates. nih.govf1000research.com For aminoglycosides, this often involves expressing genes from one pathway in a host organism that produces a different, but structurally related, antibiotic. nih.gov

Research in this area has demonstrated the potential to create hybrid aminoglycosides by engineering the biosynthetic pathways of producers like Streptomyces kanamyceticus, the source of kanamycin. microbialtec.com The core scaffold, which includes intermediates like this compound, can be modified by introducing tailoring enzymes from other aminoglycoside pathways. Key enzyme classes targeted for such engineering efforts include glycosyltransferases (GTs), aminotransferases, acetyltransferases (AACs), and phosphotransferases (APHs). nih.gov

A prominent example of creating a hybrid pathway is the biosynthesis of the semisynthetic aminoglycoside amikacin. By integrating the genes responsible for the biosynthesis of S-4-amino-2-hydroxybutyric acid (AHBA) into the kanamycin biosynthetic pathway, researchers successfully produced amikacin. f1000research.com This achievement also led to the creation of a new aminoglycoside analog, 1-N-AHBA-kanamycin X, which exhibited enhanced antibacterial activity compared to the parent kanamycin A. f1000research.com This demonstrates that combining pathway modules can lead to both clinically established and entirely new antibiotic compounds.

The substrate promiscuity of certain enzymes is a critical factor in the success of hybrid pathway construction. f1000research.com For instance, glycosyltransferases from one pathway may be capable of transferring different sugar moieties to the aminocyclitol core of another, leading to novel glycosylation patterns. The glycosyltransferase from the elloramycin (B1244480) pathway, elmG, has shown flexibility by transferring various deoxysugars. caister.com Similarly, enzymes in the apramycin (B1230331) pathway have demonstrated remarkable substrate flexibility, highlighting the potential for producing novel aminoglycosides through pathway engineering. f1000research.com This inherent flexibility can be exploited to modify intermediates like this compound with different sugar units, thus diversifying the range of potential antibiotic candidates.

| Introduced Gene(s)/Pathway | Original Source Pathway | Host Pathway/Organism | Resulting Hybrid Compound(s) | Reference |

|---|---|---|---|---|

| S-4-amino-2-hydroxybutyric acid (AHBA) biosynthesis genes | Butirosin (B1197908) | Kanamycin | Amikacin, 1-N-AHBA-kanamycin X | f1000research.com |

| Oleandomycin biosynthesis genes (oleL, oleS, oleE, oleU, oleNI) | Oleandomycin | Elloramycin | 8-demethyl-8-α-L-olivosyl-tetracenomycin C, 2'-demethoxy-elloramycin | caister.com |

Rational Design and Assembly of Biosynthetic Gene Clusters

Rational design represents a more targeted approach to metabolic engineering, where specific, knowledge-based modifications are made to a biosynthetic gene cluster (BGC) to achieve a desired outcome. jmb.or.kr This strategy relies on a detailed understanding of the function of each gene and enzyme in the pathway, from the synthesis of precursors to the final tailoring steps. nih.gov The advent of advanced genetic tools has significantly enhanced the ability to rationally engineer BGCs for the production of novel compounds. nih.gov

The biosynthetic pathway for kanamycins, which proceeds through the key intermediate this compound, is a well-studied target for rational design. microbialtec.com The enzyme UDP-α-D-kanosamine:2′-deamino-2′-hydroxyneamine 1-α-D-kanosaminyltransferase, encoded by the kanE gene, catalyzes the glycosylation of this compound to form kanamycin A. microbialtec.com By targeting this gene or others in the cluster, researchers can potentially accumulate the intermediate or divert the pathway toward new analogs.

Modern genome editing technologies, particularly the CRISPR/Cas9 system, have revolutionized the ability to make precise and efficient modifications to microbial genomes. nih.gov This tool allows for targeted gene deletions, insertions, or replacements within the BGC of a producing organism like Streptomyces. nih.govnih.gov For example, deleting a gene responsible for a specific modification can lead to the accumulation of a precursor, which can then be isolated or used as a substrate for further chemical or enzymatic modification.

Furthermore, synthetic biology offers powerful tools for the de novo assembly and heterologous expression of entire BGCs. jmb.or.krnih.gov Techniques have been developed to clone and reconstruct large gene clusters, which can then be introduced into an engineered host organism optimized for production. nih.govnih.gov This approach allows researchers to build "rationally designed" BGCs from the ground up, combining genes from different sources in a controlled manner or introducing mutated genes that encode enzymes with altered substrate specificity or activity. biorxiv.org The ability to design and build these clusters facilitates the production of unnatural natural products and provides a platform for discovering new bioactive compounds. nih.govbiorxiv.org

| Tool/Strategy | Description | Application Example | Reference |

|---|---|---|---|

| CRISPR/Cas9 | A genome editing tool for precise gene knockout, insertion, or modification in the host chromosome. | Stopping precursor supply in a Streptomyces cell factory without introducing resistance markers. | nih.gov |

| Site-Directed Mutagenesis | A method to create specific, targeted changes in a DNA sequence to alter protein function. | Modifying the DszB enzyme to improve its catalytic activity and thermostability in a biodesulfurization pathway. | frontiersin.org |

| BGC Heterologous Expression | Cloning an entire BGC from its native producer and expressing it in a more genetically tractable host. | Activation of silent BGCs from their native hosts to discover the corresponding natural products. | nih.gov |

| DNA Assembly Methods (e.g., MASTER) | Techniques for seamlessly assembling multiple DNA fragments into a large construct, such as a full BGC. | Successful assembly of the 29 kb actinorhodin (B73869) BGC from Streptomyces coelicolor. | nih.gov |

Molecular Mechanisms and Cellular Interactions of Aminoglycosides in the Context of 2 Deamino 2 Hydroxyneamine Research

Ribosomal Target Engagement and Fundamental Mechanisms of Translational Fidelity Disruption

Aminoglycosides, a class of potent bactericidal antibiotics, exert their primary effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. mdpi.com Their binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit interferes with the translation process, leading to a cascade of events that ultimately result in bacterial cell death. mdpi.com The interaction of aminoglycosides with the ribosomal A-site, the location where transfer RNA (tRNA) molecules deliver amino acids, is a critical aspect of their mechanism. This binding disrupts the fidelity of protein synthesis, causing mistranslation of the genetic code and the incorporation of incorrect amino acids into nascent polypeptide chains.

When a mismatched tRNA-mRNA pair moves from the aminoacyl (A) site to the peptidyl (P) site of the ribosome, it triggers a reduction in the fidelity at the A site. biorxiv.org This decrease in accuracy allows for the acceptance of additional incorrect tRNAs and can lead to premature termination of translation by release factor 2 (RF2). biorxiv.org Structural studies have revealed that a mismatch in the second position of the P-site codon-anticodon interaction can cause the first nucleotide of the A-site codon to flip out from its normal path and interact with the highly conserved 16S rRNA nucleotide A1493 in the decoding center. biorxiv.org This mispositioning of the mRNA nucleotide is proposed to be a key factor in the reduced fidelity at the A site. biorxiv.org

Investigating Bacterial Cellular Permeation Pathways for Aminoglycosides

For aminoglycosides to reach their ribosomal target, they must first traverse the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents a significant barrier. nih.gov The permeation of hydrophilic antibiotics like aminoglycosides through this membrane is primarily facilitated by general diffusion porins. nih.gov The composition of both lipids and proteins in the outer membrane significantly influences the susceptibility of bacteria to these antibiotics. nih.gov

Once across the outer membrane, the transport of aminoglycosides across the cytoplasmic membrane is an energy-dependent process. This uptake is coupled to the electron transport chain and is driven by the proton motive force. The initial, slow uptake phase is followed by a more rapid, energy-dependent phase that leads to the accumulation of high intracellular concentrations of the antibiotic.

Enzymatic Resistance Mechanisms in Aminoglycoside-Producing Microorganisms

Bacteria have evolved various mechanisms to counteract the effects of antibiotics. reactgroup.org One of the most prevalent forms of resistance to aminoglycosides is enzymatic modification. nih.gov Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, rendering it inactive. nih.gov These enzymes are broadly categorized into three classes based on the type of modification they catalyze:

Aminoglycoside N-acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.

Aminoglycoside O-nucleotidyltransferases (ANTs) or adenyltransferases: These enzymes transfer a nucleotide (usually an adenylyl group from ATP) to a hydroxyl group on the antibiotic.

Aminoglycoside O-phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. frontiersin.org

These modifications prevent the aminoglycoside from binding effectively to its ribosomal target. nih.gov The genes encoding AMEs are often located on mobile genetic elements such as plasmids, transposons, and integrons, which facilitates their spread among bacterial populations. mdpi.comfrontiersin.orgfrontiersin.org

Self-Resistance Strategies of Producer Strains

Microorganisms that naturally produce aminoglycosides must possess mechanisms to avoid self-intoxication. oup.com These self-resistance strategies are often similar to the resistance mechanisms found in pathogenic bacteria. asm.org Common strategies include:

Target Modification: The producer organism may modify the ribosomal target site to reduce the binding affinity of the antibiotic. scione.com This is frequently achieved through methylation of specific nucleotides in the 16S rRNA, a reaction catalyzed by S-adenosyl-l-methionine (SAM)-dependent rRNA methyltransferases. oup.com Modifications at positions G1405 and A1408 are common. oup.com

Efflux Pumps: Producer strains often possess efflux pumps that actively transport the antibiotic out of the cell, maintaining a low intracellular concentration. asm.orgscione.com

Enzymatic Inactivation: Similar to resistant pathogens, producer organisms synthesize AMEs to inactivate the antibiotic they produce. scione.com For instance, the streptomycin-producing bacterium Streptomyces griseus produces streptomycin (B1217042) 6-phosphotransferase, which inactivates the antibiotic by converting it to streptomycin 6-phosphate. scione.com

Drug Sequestration: Some producer organisms produce proteins that bind to and sequester the antibiotic, preventing it from reaching its target. asm.org

Production in an Inactive Form: The antibiotic may be synthesized as an inactive prodrug that is only activated upon export from the cell. asm.org

| Resistance Strategy | Mechanism | Example |

| Target Modification | Methylation of 16S rRNA at the antibiotic binding site. oup.com | Methylation at G1405 or A1408 by rRNA methyltransferases. oup.com |

| Efflux Pumps | Active transport of the antibiotic out of the cell. asm.orgscione.com | Efflux genes like kanO and kanN in kanamycin (B1662678) producers. scione.com |

| Enzymatic Inactivation | Chemical modification of the antibiotic to render it inactive. scione.com | Streptomycin 6-phosphotransferase in S. griseus. scione.com |

| Drug Sequestration | Binding of the antibiotic by specific proteins. asm.org | Not specifically detailed for aminoglycosides in the provided context. |

| Prodrug Synthesis | Production of the antibiotic in an inactive precursor form. asm.org | Not specifically detailed for aminoglycosides in the provided context. |

Structural Basis of Aminoglycoside-Target Interactions (e.g., Ribosomal Subunits)

The bactericidal activity of aminoglycosides stems from their specific binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. mdpi.com X-ray crystallography and other structural biology techniques have provided detailed insights into this interaction. The binding sites are composed exclusively of segments of rRNA, with no direct interaction with ribosomal proteins. rcsb.org

The structure of the ribosome in complex with mRNA and a P-site tRNA reveals how the ribosome clamps these molecules in place, preventing their movement before decoding. nih.gov The binding of aminoglycosides to the A-site introduces conformational changes that disrupt this precise arrangement, leading to errors in translation. The interaction of the drug with specific nucleotides, such as A1492 and A1493 in the decoding center, is crucial for its inhibitory effect.

Computational Modeling of Aminoglycoside-Target Binding and Interactions

Computational modeling has become an invaluable tool for studying the complex interactions between ligands and their biological targets. mdpi.com Techniques such as molecular dynamics (MD) simulations and binding free energy calculations can provide detailed insights into the structural, energetic, and dynamic determinants of binding. chapman.edu

In the context of aminoglycoside research, computational models can be used to:

Predict Binding Affinities: Calculate the binding free energy between an aminoglycoside and its ribosomal target, helping to predict the potency of novel antibiotic derivatives. mdpi.com

Elucidate Binding Mechanisms: Simulate the dynamic process of an aminoglycoside binding to the ribosome, revealing the key interactions and conformational changes that occur. chapman.edu

Understand Resistance Mechanisms: Model the effect of enzymatic modifications or ribosomal mutations on aminoglycoside binding, providing a molecular-level understanding of resistance.

Guide Drug Design: Use the structural and energetic information from simulations to rationally design new aminoglycoside analogs with improved activity or the ability to overcome resistance. nih.gov

Advanced Methodologies in 2 Deamino 2 Hydroxyneamine Research

Omics Technologies in Biosynthesis Studies

Omics technologies provide a global perspective on the biological processes underlying the production of secondary metabolites like 2'-Deamino-2'-hydroxyneamine. mdpi.com By integrating genomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of the biosynthetic pathway, from the genetic blueprint to the final chemical entity. mdpi.comfrontiersin.org

The genetic instructions for the synthesis of secondary metabolites are typically encoded in biosynthetic gene clusters (BGCs), which are co-located groups of genes. biorxiv.org The identification of the BGC responsible for producing this compound is the first step in understanding its formation.

Genomics: Modern genome sequencing and bioinformatics tools are instrumental in identifying and annotating BGCs. frontiersin.org Computational platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and deep learning-based workflows can rapidly screen entire genomes to find putative BGCs. biorxiv.orgfrontiersin.orgmdpi.com These tools identify core biosynthetic genes, such as those encoding aminotransferases and dehydrogenases, which are crucial for the synthesis of 2'-deoxystreptamine-containing aminoglycosides. genome.jp The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard ensures that data on BGCs are deposited and shared in a standardized format, facilitating comparative analysis. secondarymetabolites.org

Proteomics: Once a BGC is identified, proteomics techniques are used to confirm the expression of the encoded enzymes. By analyzing the protein complement (proteome) of the producing organism under specific conditions, researchers can identify the enzymes that are actively involved in the biosynthetic pathway. mdpi.com This involves techniques like two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry (MALDI-TOF MS) to identify individual proteins from the BGC. mdpi.com This integrated 'omics' approach strengthens the link between the predicted genes and their functional roles in the synthesis of intermediates like this compound. mdpi.com

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. nih.gov This technology is indispensable for mapping the intricate steps of a biosynthetic pathway by identifying and quantifying the intermediates.

Metabolic profiling, often using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the detection of a wide array of compounds in a single analysis. frontiersin.orgmdpi.com In the context of this compound biosynthesis, this untargeted approach can reveal the presence of its precursors and downstream derivatives. genome.jpmdpi.com By comparing the metabolic profiles of wild-type strains with those of genetically modified strains (e.g., where a specific biosynthetic gene is knocked out), researchers can pinpoint the function of individual enzymes and map the flow of the pathway. frontiersin.org For example, the accumulation of a specific intermediate in a mutant strain would suggest that the knocked-out gene is responsible for the subsequent conversion step.

Genomics and Proteomics for Biosynthetic Gene Cluster Identification

Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Derivatives

Confirming the chemical structure of novel intermediates and derivatives is paramount. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the necessary resolution and detail for unambiguous structural assignment.

NMR spectroscopy is a powerful tool for determining the chemical structure and stereochemistry of molecules in solution. nih.gov It is fundamental in biosynthetic studies for verifying the structures of isolated intermediates.

Structural Confirmation: One-dimensional (1D) NMR (e.g., ¹H and ¹³C NMR) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms, allowing for the complete assembly of the molecular structure. hmdb.caresearchgate.net

Isotopic Labeling: The use of stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-ammonium salts) in culture media is a key strategy. When the organism metabolizes these precursors, the isotopes are incorporated into the intermediates. NMR analysis can then track the position of these labels, providing direct evidence for the biosynthetic pathway and the enzymatic mechanisms involved. nih.gov Quantitative NMR (qNMR) can also be used to determine the concentration of purified metabolite solutions, which is essential for subsequent biochemical assays. nih.gov

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is prized for its high sensitivity and throughput, making it ideal for detecting low-abundance metabolites. thermofisher.com

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRAM-MS) is a dominant tool for metabolite identification. thermofisher.comnih.gov This technique allows for the accurate mass measurement of a metabolite, which helps in determining its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information. In MS/MS, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. thermofisher.comlcms.cz The fragmentation pattern is often unique to a specific molecule and can be used to distinguish between isomers and confirm the identity of known compounds by matching against spectral libraries. nih.gov This is crucial for identifying pathway intermediates that may be present only in trace amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Pathway Analysis

Biochemical and Biophysical Characterization of Biosynthetic Enzymes

Once the genes and their corresponding enzymes are identified, their function must be validated through biochemical and biophysical characterization. This involves expressing and purifying the enzymes and studying their properties in vitro.

Biochemical Characterization: This involves determining the enzyme's specific function and catalytic parameters. For an enzyme like this compound transaminase, this would include identifying its specific substrates (e.g., 2-deoxy-scyllo-inosose (B3429959) and an amino donor like L-glutamine) and products. genome.jpunipr.it Key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate (kcat) are determined to understand the enzyme's efficiency. mdpi.comnih.gov The enzyme's optimal operating conditions, such as pH and temperature, are also established. mdpi.comscielo.br

The table below presents hypothetical, yet representative, biochemical properties for a this compound aminotransferase, based on typical values for this class of enzymes. mdpi.comnih.gov

| Parameter | Value |

| Enzyme | This compound Aminotransferase |

| Substrates | 2-deoxy-scyllo-inosose, L-glutamine |

| Km (2-deoxy-scyllo-inosose) | 50-150 µM |

| Km (L-glutamine) | 1-5 mM |

| Optimal pH | 7.5 - 8.5 |

| Optimal Temperature | 30 - 40 °C |

| Inhibitors | Phenylmethylsulfonyl fluoride (B91410) (PMSF) |

Biophysical Characterization: Biophysical techniques are used to study the enzyme's physical properties, including its three-dimensional structure and stability. X-ray crystallography is a primary method for determining the high-resolution structure of a protein, which can reveal the architecture of the active site and provide insights into the catalytic mechanism. nih.govnih.gov Techniques like circular dichroism (CD) spectroscopy can be used to study the enzyme's secondary structure and its stability under different conditions, such as temperature or pH changes. scielo.br Understanding these characteristics is crucial for efforts in enzyme engineering and the production of novel aminoglycoside derivatives.

Enzyme Assays and Kinetic Analysis for Mechanistic Understanding

Enzyme assays are fundamental laboratory procedures used to measure the rate of enzyme-catalyzed reactions. thermofisher.com For the study of this compound, these assays are vital for characterizing the enzymes involved in its biosynthesis. The activity of an enzyme is determined by monitoring the decrease in substrate concentration or the increase in product concentration over a specific time. thermofisher.comeppendorf.com

The biosynthesis of this compound involves several enzymatic steps, including transamination. One key enzyme is the this compound transaminase. genome.jpuni-greifswald.de Enzyme assays for this transaminase would typically involve incubating the enzyme with its substrates, such as an amino group donor (e.g., L-glutamine) and the corresponding keto-intermediate, and measuring the formation of this compound or the co-product. genome.jp

Kinetic analysis follows the initial enzyme assay and provides deeper insights into the enzyme's mechanism. eppendorf.com By systematically varying the concentrations of substrates and measuring the initial reaction rates, key kinetic parameters can be determined. libretexts.org

Key Kinetic Parameters:

| Parameter | Description | Relevance to this compound Research |

| KM (Michaelis Constant) | The substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. | A low KM value for the keto-precursor of this compound would indicate a high affinity of the transaminase for its substrate. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Vmax is proportional to the enzyme concentration and reflects the catalytic efficiency of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | kcat provides a direct measure of the catalytic prowess of the enzymes in the this compound biosynthetic pathway. |

| kcat/KM (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations. | This parameter is crucial for comparing the efficiency of different enzymes in the pathway or the same enzyme with different substrates. |

This table is based on general principles of enzyme kinetics and its application to biosynthetic pathways.

These kinetic data are essential for building a comprehensive mechanistic model of how this compound is synthesized. For instance, continuous fluorescence assays have been developed for similar enzymatic reactions, which can provide highly accurate kinetic data and are suitable for screening potential enzyme inhibitors. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Structural Determination

Understanding the precise three-dimensional structure of the enzymes involved in this compound biosynthesis is critical for a complete mechanistic understanding. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for high-resolution structural determination of biological macromolecules. mdpi.comucl.ac.uk

X-ray Crystallography is a powerful technique that has been instrumental in determining the atomic structures of countless proteins. anton-paar.comucsf.edu The process involves several key steps:

Crystallization: The purified enzyme, such as the this compound transaminase, is coaxed into forming a well-ordered crystal lattice. ucsf.edu This often requires extensive screening of various conditions. nih.gov

X-ray Diffraction: The crystal is then exposed to a beam of X-rays. The electrons in the atoms of the enzyme scatter the X-rays, producing a unique diffraction pattern of spots. azolifesciences.com

Data Analysis and Model Building: The diffraction pattern is mathematically analyzed to generate an electron density map, into which an atomic model of the protein is built and refined. azolifesciences.com

The resulting structure reveals the precise arrangement of amino acids in the active site, providing invaluable insights into how the enzyme binds its substrates and catalyzes the reaction.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible protein complexes that are difficult to crystallize. ucl.ac.ukembo.orggreberlab.org In cryo-EM, a purified sample of the enzyme is rapidly frozen in a thin layer of vitreous ice and then imaged using a transmission electron microscope. embo.org Thousands of images of individual protein particles are then computationally aligned and averaged to generate a high-resolution 3D reconstruction of the molecule. ucl.ac.uk Cryo-EM is particularly advantageous for studying multi-enzyme complexes that may be involved in the broader biosynthetic pathway of which this compound is a part. researchgate.net

Comparison of Structural Determination Techniques:

This table provides a general comparison of the two techniques in the context of protein structural analysis.

Isotopic Labeling and Tracing Experiments for Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathway of a natural product like this compound is a fundamental biochemical challenge. fraunhofer.de Isotopic labeling and tracing experiments are powerful tools to map these intricate molecular assembly lines within an organism. nih.gov

The core principle of this methodology involves feeding the producing organism, such as a species of Streptomyces, with a precursor molecule that has been enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). pku.edu.cn The organism then utilizes this "labeled" precursor in its metabolic pathways.

The resulting this compound and other related intermediates will incorporate the isotope at specific positions. nih.gov By analyzing the pattern of isotope incorporation using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the precursor-product relationships and the sequence of reactions in the biosynthetic pathway. nih.govnih.gov

For example, to confirm the origin of the amino group at the 2'-position, the organism could be fed with ¹⁵N-labeled L-glutamine. Subsequent analysis of the isolated this compound would reveal if the ¹⁵N has been incorporated, confirming L-glutamine as the amino donor.

Steps in an Isotopic Labeling Experiment for this compound Biosynthesis:

This table outlines the general workflow of an isotopic labeling experiment for biosynthetic pathway elucidation. biorxiv.orgfrontiersin.orgmdpi.com

These advanced methodologies, from the detailed kinetic characterization of individual enzymes to the high-resolution structural determination of the biosynthetic machinery and the comprehensive mapping of the metabolic route through isotopic labeling, provide a robust framework for understanding the complete biosynthesis of this compound.

Q & A

Q. What are the key enzymatic steps involved in the biosynthesis of 2'-deamino-2'-hydroxyneamine?

this compound is synthesized via a bifurcated pathway in aminoglycoside biosynthesis. The pseudodisaccharide precursor, 2'-deamino-2'-hydroxyparomamine, undergoes C6' amination catalyzed by the dehydrogenase-aminotransferase pair KanQ (FAD-dependent dehydrogenase) and KanB (PLP-dependent aminotransferase). These enzymes are homologous to NeoQ/NeoB in the neomycin pathway and are critical for introducing the C6' amino group . The reaction mechanism involves dehydrogenation to form a ketone intermediate, followed by transamination using L-glutamate as the amino donor .

Q. How does the structural modification of this compound influence its role in aminoglycoside diversity?

The absence of the 2'-amino group and presence of a hydroxyl group in this compound allows it to act as a glycosyl acceptor for flexible glycosyltransferases like KanM2 (KanE). This enzyme transfers UDP-kanosamine (UDP-Kns) or UDP-glucose to generate kanamycin derivatives. Structural flexibility at the 2' position enables metabolic branching, contributing to structural diversity in aminoglycosides such as kanamycin A and B .

Q. What is the enzymatic classification of this compound transaminase, and how does it differ from related enzymes?

The enzyme responsible for aminating 2'-deamino-2'-hydroxyparomamine is classified under EC 2.6.1.94 in the KEGG BRITE database. Unlike neamine transaminase (EC 2.6.1.93), which acts on neamine, this enzyme specifically recognizes the 2'-deamino-2'-hydroxy modification, highlighting its substrate specificity .

Advanced Research Questions

Q. How can in vitro reconstitution experiments validate the role of KanQ/KanB in this compound biosynthesis?

To confirm enzymatic activity, recombinant KanQ and KanB can be expressed in Streptomyces venezuelae or E. coli. Cell-free extracts containing these proteins are incubated with 2'-deamino-2'-hydroxyparomamine, NADPH, and L-glutamate. The reaction products are analyzed via LC-MS or NMR to detect this compound formation. Comparative deletion of kanQ or kanB in S. tenebrarius results in the accumulation of non-aminated intermediates, further validating their roles .

Q. What kinetic parameters define the substrate promiscuity of KanM2 in utilizing this compound?

KanM2 exhibits broad substrate flexibility, accepting four pseudodisaccharides (paromamine, neamine, 2'-deamino-2'-hydroxyparomamine, and this compound) and two glycosyl donors (UDP-Glc, UDP-Kns). Kinetic assays using purified KanM2 and varying acceptor/donor concentrations reveal and values. For example, UDP-Kns transfer to this compound shows a lower (~0.5 mM) compared to UDP-Glc (~1.2 mM), indicating preferential kanosamine incorporation .

Q. How do minor biosynthetic pathways involving this compound intermediates enable the discovery of less toxic aminoglycosides?

In gentamicin biosynthesis, 2'-deamino-2'-hydroxy-GA2 (2′DGA2)—a structural analog of this compound—exhibits reduced nephrotoxicity while retaining bioactivity. In vitro reconstitution of gentamicin pathways using GenM2 (xylosyltransferase) and GenD2 (methyltransferase) demonstrates how hydroxylation at the 2' position mitigates renal cytotoxicity. Metabolite profiling of ΔgenM2 mutants confirms the accumulation of non-toxic intermediates .

Q. What experimental strategies resolve contradictions in substrate selectivity between homologous glycosyltransferases (e.g., KanM2 vs. TobM2)?

While KanM2 cannot utilize nebramine as a glycosyl acceptor, TobM2 from S. tenebrarius shows activity toward this substrate. Domain-swapping experiments and mutagenesis of KanM2's acceptor-binding pocket (e.g., residue W283A) can identify structural determinants of selectivity. Crystallographic analysis of KanM2 bound to this compound versus TobM2 with nebramine provides atomic-level insights .

Methodological Considerations

Q. How is metabolic flux analysis applied to quantify the contribution of this compound to kanamycin production?

Isotopic labeling (e.g., -glucose) combined with LC-HRMS tracks the incorporation of this compound into kanamycin B. Flux balance analysis (FBA) models of the kanamycin pathway predict yield optimization by modulating KanQ/KanB expression or UDP-Kns availability .

Q. What structural biology techniques elucidate the interaction between this compound and transaminases?

X-ray crystallography of KanB in complex with this compound and PLP reveals hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp147). Molecular dynamics simulations further show reduced binding affinity in mutants lacking these interactions .

Data Contradictions and Resolution

Q. How do discrepancies in enzyme promiscuity reports inform pathway engineering?

Early studies suggested KanM2 exclusively transfers Kns to paromamine derivatives. However, in vitro assays with purified KanM2 demonstrated activity toward neamine. Resolving this requires standardized reaction conditions (pH, cofactors) and orthogonal validation (e.g., knockouts in S. venezuelae) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products